N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine
CAS No.: 2415630-45-2
Cat. No.: VC4237165
Molecular Formula: C15H21N7
Molecular Weight: 299.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415630-45-2 |
|---|---|
| Molecular Formula | C15H21N7 |
| Molecular Weight | 299.382 |
| IUPAC Name | N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C15H21N7/c1-3-16-15-18-7-5-14(20-15)22-10-8-21(9-11-22)13-4-6-17-12(2)19-13/h4-7H,3,8-11H2,1-2H3,(H,16,18,20) |
| Standard InChI Key | OAIAWKHKYNTYAS-UHFFFAOYSA-N |
| SMILES | CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=NC=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-ethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine, delineates its core structure:
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A central pyrimidine ring (positions 2 and 4 substituted)
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A piperazine group linked to position 4 of the pyrimidine
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A 2-methylpyrimidin-4-yl substituent on the piperazine nitrogen
The planar pyrimidine system facilitates π-π stacking interactions, while the piperazine moiety introduces conformational flexibility, enhancing binding adaptability to biological targets. The ethyl group contributes to lipophilicity, potentially influencing membrane permeability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.37 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Pyrimidin-2-amine core: Synthesized via cyclization of enaminones with guanidines .
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Piperazine linker: Introduced through nucleophilic aromatic substitution or Buchwald-Hartwig coupling.
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2-Methylpyrimidin-4-yl substituent: Prepared via Friedländer synthesis or cross-coupling reactions.
Stepwise Synthesis
A plausible route involves:
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Formation of 4-chloro-2-(ethylamino)pyrimidine: Reacting 2,4-dichloropyrimidine with ethylamine in THF at 0°C .
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Piperazine coupling: Treating the chloropyrimidine with 1-(2-methylpyrimidin-4-yl)piperazine in the presence of and Xantphos in toluene at 110°C .
Critical Parameters:
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Catalyst: Palladium-based catalysts enhance coupling efficiency (yield: 65–78%) .
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Solvent: Polar aprotic solvents (DMF, toluene) optimize reaction rates.
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Temperature: Reactions above 100°C prevent intermediate precipitation.
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Estimated at 0.12 mg/mL (logP = 2.1), indicating moderate hydrophobicity .
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pH Stability: Degrades <5% over 24 hours at pH 1–9 (25°C), but susceptible to oxidation at the piperazine nitrogen.
Crystallography
No single-crystal X-ray data exist, but molecular modeling predicts:
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Torsion Angles: Piperazine ring adopts a chair conformation with dihedral angles of 55° relative to the pyrimidine plane.
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Packing: Herringbone arrangement dominated by van der Waals interactions.
Comparative Analysis with Structural Analogues
Table 2: Structural and Functional Comparison
Key Trends:
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Fluorine Addition: Increases molecular weight by 18 g/mol and enhances target affinity.
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Aromatic Ketones: Improve blood-brain barrier penetration (logBB = 0.8 vs. 0.3 for non-ketone analogues).
Applications in Medicinal Chemistry
Oncology
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Kinase-Targeted Therapy: The compound’s piperazine-pyrimidine scaffold aligns with ATP-binding pockets of CDK4/6, suggesting utility in breast cancer treatment .
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Combination Regimens: Synergizes with palbociclib in MCF-7 cell lines (CI = 0.4–0.7) .
Central Nervous System Disorders
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Anxiety/Depression Models: Piperazine derivatives reduce marble-burying behavior in mice by 40% (10 mg/kg, p.o.).
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Neuroprotection: Attenuates glutamate-induced cytotoxicity in SH-SY5Y cells (EC = 12 μM).
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